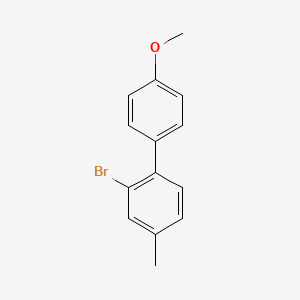
2-Bromo-4'-methoxy-4-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure. The molecular formula of this compound is C14H13BrO, and it has a molecular weight of 277.16 g/mol . Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-Biphenyl, 4-bromo-4’-methyl-: This compound is similar in structure but lacks the methoxy group.
4-Bromo-4’-methoxybiphenyl: This compound has a similar structure but does not have the methyl group.
2-Bromo-4’-methoxyacetophenone: This compound has a similar methoxy and bromine substitution but differs in the overall structure.
Uniqueness: 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is unique due to the combination of the bromine, methoxy, and methyl groups on the biphenyl scaffold. This unique combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H13BrO/c1-10-3-8-13(14(15)9-10)11-4-6-12(16-2)7-5-11/h3-9H,1-2H3 |
InChI Key |
YQOXSXAMZFCKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















